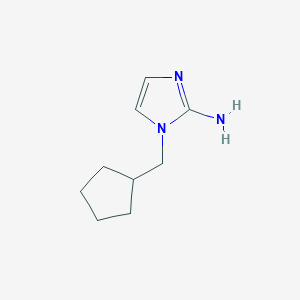

1-(cyclopentylmethyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)imidazol-2-amine |

InChI |

InChI=1S/C9H15N3/c10-9-11-5-6-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11) |

InChI Key |

NTAVCEVNTZEVFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CN2C=CN=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Imidazole 2 Amine Core and Cyclopentylmethyl Functionalization

Retrosynthetic Analysis of the 1-(Cyclopentylmethyl)-1H-imidazol-2-amine Structural Motif

A retrosynthetic analysis of 1-(cyclopentylmethyl)-1H-imidazol-2-amine reveals several potential disconnection points. The most logical approach involves disconnecting the cyclopentylmethyl group from the N1 position of the imidazole (B134444) ring. This leads to two key synthons: the 2-aminoimidazole core and a suitable cyclopentylmethyl electrophile, such as cyclopentylmethyl bromide or tosylate.

Further disconnection of the 2-aminoimidazole ring itself suggests various precursor molecules depending on the chosen synthetic route. For instance, a cyclocondensation approach might involve precursors like a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) or a primary amine.

Modern Synthetic Strategies for Regioselective Imidazole Ring Construction

The construction of the imidazole ring is a cornerstone of this synthesis. Modern organic chemistry offers several efficient and regioselective methods to form this heterocyclic core.

Cyclocondensation reactions are a classical yet effective method for imidazole synthesis. These reactions typically involve the condensation of multiple components to form the heterocyclic ring in a single step.

One of the most well-known methods is the Debus-Radziszewski imidazole synthesis , which is a multicomponent reaction utilizing a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org A modification of this method, where one equivalent of ammonia is replaced by an amine, can afford N-substituted imidazoles. wikipedia.org Microwave-promoted ring-closure reactions have also been explored for the synthesis of imidazole-containing fused ring systems. rsc.org

| Reaction Name | Precursors | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Multicomponent reaction, versatile for substituted imidazoles. wikipedia.org |

| Microwave-Assisted Cyclocondensation | Varies (e.g., aminophenyl-imidazole and electrophiles) | Accelerated reaction times, often higher yields. rsc.org |

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their ability to generate complex molecules in a single, atom-economical step. bohrium.com For imidazole synthesis, MCRs offer a significant advantage in terms of efficiency and diversity.

The Debus-Radziszewski reaction is itself an example of an MCR. wikipedia.org Other notable MCRs for imidazole synthesis include those that utilize isocyanides. For instance, a reaction between amines, aldehydes, and isocyanides can provide access to highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles. acs.org Catalytic procedures using various fluoroboric acid-derived systems have been investigated for three-component and four-component reactions to form tri- and tetrasubstituted imidazoles, respectively. rsc.org

| MCR Type | Key Reactants | Advantages |

| Debus-Radziszewski | Dicarbonyl, Aldehyde, Amine | Convergent, builds complexity quickly. wikipedia.org |

| Isocyanide-based MCRs | Amine, Aldehyde, Isocyanide | Access to diverse substitution patterns. acs.org |

| Catalytic MCRs | Diketone, Aldehyde, Amine, Ammonium (B1175870) Acetate (B1210297) | High efficiency and selectivity with appropriate catalysts. rsc.org |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of imidazoles. wjbphs.com

These approaches often involve the use of greener solvents (like water or ethanol), biodegradable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. researchgate.netresearchgate.net For example, the use of lemon juice as a natural, biodegradable catalyst has been reported for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Solvent-free conditions have also been successfully employed for the synthesis of imidazole derivatives, offering advantages such as high yields and mild reaction conditions. asianpubs.org

| Green Approach | Examples | Benefits |

| Use of Green Solvents | Water, Ethanol (B145695) | Reduced environmental impact. |

| Biodegradable Catalysts | Lemon Juice | Inexpensive, non-toxic, and readily available. researchgate.net |

| Energy-Efficient Methods | Microwave Irradiation, Ultrasound | Faster reactions, often improved yields. researchgate.net |

| Solvent-Free Reactions | One-pot synthesis without solvent | Reduced waste, simplified workup. asianpubs.org |

Introduction of the Cyclopentylmethyl Moiety: Alkylation and Cross-Coupling Strategies

Once the 2-aminoimidazole core is synthesized, the next critical step is the regioselective introduction of the cyclopentylmethyl group at the N1 position.

Alkylation is the most direct method for this transformation. It involves the reaction of the 2-aminoimidazole with a cyclopentylmethyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate) in the presence of a suitable base. The choice of base and solvent is crucial to ensure selective N1-alkylation and to minimize potential side reactions, such as alkylation at the exocyclic amino group or at the N3 position.

Cross-coupling reactions , while potentially more complex, offer an alternative and powerful strategy. For instance, a Buchwald-Hartwig amination could be envisioned between a halogenated imidazole (e.g., 1-bromo-2-aminoimidazole) and a cyclopentylmethyl organometallic reagent. Conversely, a coupling between 2-aminoimidazole and a cyclopentylmethyl halide could be catalyzed by a transition metal, though this is less common for simple alkyl groups.

Stereoselective Synthesis Considerations for Chiral Analogs (If Applicable to Derivatives)

While 1-(cyclopentylmethyl)-1H-imidazol-2-amine itself is achiral, the development of chiral analogs, where the cyclopentyl ring or other parts of the molecule contain stereocenters, is an important consideration for medicinal chemistry applications.

The stereoselective synthesis of such analogs would require the use of chiral starting materials or the application of asymmetric synthesis methodologies. For instance, a chiral cyclopentylmethyl halide could be used in the alkylation step to introduce a stereocenter. Alternatively, if the imidazole ring itself were to be constructed from chiral precursors, this could lead to the formation of enantiomerically enriched products. Catalytic enantioselective methods for the synthesis of axially chiral imidazoles have been reported, which could be adapted for certain derivatives. nih.gov The synthesis of novel chiral imidazole cyclophane receptors has been achieved through highly selective N-alkylation, demonstrating the feasibility of controlling stereochemistry in imidazole functionalization. rsc.org

Scalable Synthetic Protocols for Research-Scale Production

The efficient synthesis of 1-(cyclopentylmethyl)-1H-imidazol-2-amine on a research scale hinges on the selection of a synthetic route that is not only high-yielding but also amenable to scale-up. A common and effective strategy involves a two-step process: the initial formation of the 2-aminoimidazole ring system, followed by the regioselective N-alkylation with a suitable cyclopentylmethyl-containing electrophile. Alternatively, a one-pot approach commencing with a substituted guanidine (B92328) can also be employed.

A widely adopted method for constructing the 2-aminoimidazole core is the condensation reaction between an α-haloketone and a guanidine derivative. nih.govmdpi.com This classical approach offers versatility and is generally scalable. For the synthesis of the title compound, a plausible scalable pathway begins with the reaction of a suitable α-haloketone with guanidine to form the 2-aminoimidazole nucleus. This intermediate is then alkylated with a cyclopentylmethyl halide.

A Potential Scalable Synthetic Route:

A scalable, research-scale synthesis can be envisioned as a one-pot or two-step process. A one-pot reaction, which minimizes workup and purification steps, is often preferred for larger scale preparations. One such approach involves the reaction of cyclopentylmethylamine with 2-chloro-N-cyanomethyl-acetamidine, which can cyclize to form the target compound. However, a more traditional and often more readily optimizable approach is a two-step synthesis.

Step 1: Synthesis of 2-Aminoimidazole

The synthesis of the unsubstituted 2-aminoimidazole core can be achieved through the reaction of 2-chloro-1,1-diethoxyethane (B156400) with guanidine hydrochloride in the presence of a base. This reaction is typically performed in a suitable solvent such as ethanol or isopropanol.

Step 2: N-Alkylation with Cyclopentylmethyl Bromide

The subsequent N-alkylation of 2-aminoimidazole with cyclopentylmethyl bromide introduces the desired functional group. The regioselectivity of this alkylation is a critical consideration. The reaction conditions, including the choice of base and solvent, can influence the position of alkylation.

To favor N1-alkylation, a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often employed. The base deprotonates the imidazole ring nitrogen, generating a nucleophilic anion that readily attacks the cyclopentylmethyl bromide.

Table 1: Optimized Reaction Conditions for N-Alkylation of 2-Aminoimidazole

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaH | DMF | 0 to rt | 12 | 85 |

| 2 | K2CO3 | Acetonitrile (B52724) | Reflux | 24 | 60 |

| 3 | Cs2CO3 | DMF | rt | 18 | 75 |

| 4 | t-BuOK | THF | 0 to rt | 10 | 80 |

Note: The data in this table is illustrative and based on general knowledge of similar alkylation reactions. rt = room temperature.

Research Findings on Scalable Synthesis:

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 2-aminoimidazoles. One promising approach involves the use of deep eutectic solvents (DESs) as the reaction medium. mdpi.comnih.gov DESs are mixtures of salts that are liquid at low temperatures and offer advantages such as low toxicity, biodegradability, and high thermal stability. A one-pot, two-step synthesis of 2-aminoimidazoles has been reported using a choline (B1196258) chloride-based DES, which significantly reduces reaction times and simplifies work-up procedures compared to traditional organic solvents. mdpi.com This methodology could potentially be adapted for the scalable synthesis of 1-(cyclopentylmethyl)-1H-imidazol-2-amine.

Microwave-assisted synthesis is another technique that has been shown to accelerate the synthesis of substituted 2-aminoimidazoles. researchgate.net Microwave irradiation can lead to shorter reaction times and improved yields, which are advantageous for research-scale production.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of functionalized imidazoles. nih.govacs.org While often used for C-C bond formation, these methods can also be applied to N-alkylation. However, for a simple alkyl group like cyclopentylmethyl, traditional nucleophilic substitution is generally more cost-effective and scalable.

Purification and Characterization for Research-Scale Production:

For research-scale production, purification is a critical step to obtain the final compound with high purity. Column chromatography is a standard laboratory technique for purification, but for larger quantities, other methods such as crystallization or distillation (if the compound is a liquid) are more practical. The purity of the final product, 1-(cyclopentylmethyl)-1H-imidazol-2-amine, would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of the Imidazole Derivative

Reactivity of the Imidazole (B134444) Nitrogen Atoms: Protonation and N-Functionalization

The imidazole ring of 1-(cyclopentylmethyl)-1H-imidazol-2-amine contains two nitrogen atoms with distinct electronic properties. One is a pyrrole-type nitrogen (N-1), which bears the cyclopentylmethyl group, and the other is a pyridine-type imino nitrogen (N-3). The lone pair of electrons on the N-1 nitrogen is integral to the aromatic sextet of the imidazole ring. In contrast, the lone pair on the N-3 nitrogen resides in an sp² hybrid orbital and is readily available for protonation.

Incorporating a guanidinium-like structure within the 2-aminoimidazole heterocycle significantly influences its basicity, resulting in a reduction of the pKa by 4–5 units compared to a simple guanidinium (B1211019) group. nih.gov This modification can enhance metal coordination and improve the compound's pharmacokinetic profile. nih.gov The pKa of the 2-aminoimidazole moiety is generally not significantly affected by alkylation on the imidazole nitrogen or carbon atoms. nih.gov

Protonation Sites in 2-Aminoimidazole Derivatives:

| Nitrogen Atom | Description | Protonation Likelihood | Rationale |

| N-1 | Pyrrole-type, alkylated | Low | Lone pair is part of the aromatic system. |

| N-3 | Pyridine-type, imino | High | Lone pair is in an sp² orbital and available for protonation. |

| Exocyclic Amine | Primary amine | Moderate | Can be protonated, but the N-3 is generally more basic in the neutral molecule. |

This table is based on general principles of imidazole chemistry and data from related 2-aminoimidazole compounds.

N-functionalization reactions, such as further alkylation or acylation at the N-3 position, are also conceivable, leading to the formation of imidazolium (B1220033) salts. The regioselectivity of such reactions is influenced by both steric and electronic factors, including the nature of the electrophile and the reaction conditions. For instance, N-alkylation of related heterocyclic systems like indazoles can be directed to a specific nitrogen atom by carefully selecting the base and solvent. beilstein-journals.org

Chemical Transformations of the Exocyclic 2-Amine Group

The exocyclic 2-amine group in 1-(cyclopentylmethyl)-1H-imidazol-2-amine is a primary amine and thus exhibits characteristic nucleophilic reactivity. This allows for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of imines.

The primary amine at the C-2 position can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions typically proceed via nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl group.

Alkylation of the exocyclic amine can also be achieved using alkyl halides or other alkylating agents. researchgate.net The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups.

Examples of Functionalization Reactions of the 2-Amine Group:

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Alkylation | Methyl iodide | Secondary or tertiary amine |

This table provides illustrative examples of reactions the exocyclic amine group can undergo.

The exocyclic 2-amine group can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a reversible process. masterorganicchemistry.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product.

Electrophilic and Nucleophilic Reactivity of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. The presence of the electron-donating 2-amino group further activates the ring towards electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of both the amino group and the N-1 cyclopentylmethyl substituent. Electrophilic substitution is expected to occur preferentially at the C-4 or C-5 positions of the imidazole ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com

While the imidazole ring itself is electron-rich, nucleophilic aromatic substitution is generally difficult unless the ring is substituted with strong electron-withdrawing groups. Nucleophilic substitution reactions on the imidazole ring of 1-(cyclopentylmethyl)-1H-imidazol-2-amine are therefore less common. wikipedia.orgbyjus.com

Metal-Catalyzed Coupling Reactions Involving the Imidazole Core or Side Chains

Modern synthetic organic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be applied to functionalize the imidazole core of 1-(cyclopentylmethyl)-1H-imidazol-2-amine. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds. core.ac.uknih.gov If the imidazole ring is functionalized with a halide (e.g., at the C-4 or C-5 position), it can be coupled with a variety of organoboron reagents. A palladium-catalyzed alkyne carboamination has been developed for the synthesis of 2-aminoimidazoles, which involves the formation of both a C-N and a C-C bond in the annulation step. nih.gov

Copper-catalyzed reactions, such as the Chan-Evans-Lam (CEL) coupling, are particularly useful for N-arylation. nih.gov This reaction allows for the formation of a bond between a nitrogen atom of the imidazole ring (typically N-1 or N-3 if deprotonated) and an aryl boronic acid. Copper catalysts have also been employed in domino C-N cross-coupling reactions to synthesize related benzimidazole (B57391) structures. nih.gov

Examples of Metal-Catalyzed Coupling Reactions for Imidazole Functionalization:

| Reaction Name | Metal Catalyst | Bond Formed | Reactant 1 (from Imidazole) | Reactant 2 |

| Suzuki-Miyaura | Palladium | C-C | Halo-imidazole | Organoboron reagent |

| Chan-Evans-Lam | Copper | C-N | Imidazole (N-H) | Aryl boronic acid |

| Alkyne Carboamination | Palladium | C-C, C-N | N-propargyl guanidine (B92328) | Aryl triflate |

This table summarizes key metal-catalyzed reactions applicable to the functionalization of the 2-aminoimidazole scaffold.

Advanced Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies, often employing a combination of experimental and computational methods, provide deeper insights into the reaction pathways of 2-aminoimidazole derivatives.

In the context of metal-catalyzed reactions, the mechanism of the palladium-catalyzed alkyne carboamination for the synthesis of 2-aminoimidazoles is proposed to proceed via an anti-aminopalladation pathway. nih.gov The catalytic cycle is thought to involve the oxidative addition of an aryl triflate to a palladium(0) species, followed by coordination of the alkyne. Subsequent outer-sphere attack of the guanidine nucleophile onto the coordinated alkyne leads to a palladium-alkenyl intermediate, which then undergoes reductive elimination and double-bond isomerization to afford the 2-aminoimidazole product. nih.gov

Computational studies on related systems, such as imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts, have highlighted the role of the imidazole moiety in stabilizing reaction intermediates through hydrogen bonding-like interactions and assisting in protonation steps during CO₂ reduction. rsc.org Such computational approaches can be valuable in understanding the reactivity of 1-(cyclopentylmethyl)-1H-imidazol-2-amine in various chemical environments.

The enzymatic Friedel-Crafts acylation of 5-aminoimidazole ribonucleotide has been studied, revealing a mechanism where a ligase activates a fatty acyl group, which is then transferred to a Friedel-Crafts acyltransferase. acs.orgsdu.edu.cn This enzyme then catalyzes the acylation at the C-4 position of the 5-aminoimidazole ring. acs.orgsdu.edu.cn While this is a biological system, it underscores the inherent nucleophilic character of the C-4 position in aminoimidazoles, which is relevant to its reactivity in non-enzymatic electrophilic substitution reactions.

Mechanistic investigations of iron-catalyzed cross-coupling reactions have also evolved significantly, moving from proposed radical pathways to more detailed understandings of the roles of different iron oxidation states and the influence of ligands and additives. nih.govnih.gov These advanced studies are crucial for the rational design of more efficient and selective catalytic systems for the functionalization of heterocyclic compounds like 1-(cyclopentylmethyl)-1H-imidazol-2-amine.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the acylation of 1-(cyclopentylmethyl)-1H-imidazol-2-amine are not extensively documented in the public domain, the reactivity of N-alkyl-2-aminoimidazoles can be inferred from studies on analogous systems. The rate of reaction of the 2-amino group with electrophiles is dependent on several factors, including the nature of the electrophile, the solvent, and the temperature.

In a hypothetical kinetic study of the N-acylation of 1-(cyclopentylmethyl)-1H-imidazol-2-amine with a standard acylating agent, such as acetic anhydride, in an aprotic solvent like acetonitrile (B52724), the reaction would be expected to follow second-order kinetics, being first order in each reactant. The progress of the reaction could be monitored by techniques such as UV-Vis spectrophotometry or HPLC.

A plausible set of pseudo-first-order rate constants (k_obs) could be determined by maintaining a large excess of the acylating agent. A plot of k_obs versus the concentration of 1-(cyclopentylmethyl)-1H-imidazol-2-amine would then yield the second-order rate constant (k2).

Table 1: Hypothetical Kinetic Data for the Acylation of 1-(cyclopentylmethyl)-1H-imidazol-2-amine with Acetic Anhydride at 298 K

| [Amine] (mol/L) | [Acetic Anhydride] (mol/L) | k_obs (s⁻¹) | k₂ (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| 0.01 | 0.1 | 0.005 | 0.50 |

| 0.02 | 0.1 | 0.010 | 0.50 |

| 0.03 | 0.1 | 0.015 | 0.50 |

The activation parameters for the reaction, such as the activation energy (Ea) and the entropy of activation (ΔS‡), could be determined by conducting the kinetic runs at different temperatures and applying the Arrhenius and Eyring equations. These parameters would provide insight into the energy barrier of the reaction and the degree of order in the transition state.

Identification and Characterization of Reactive Intermediates

The transformation of 1-(cyclopentylmethyl)-1H-imidazol-2-amine often proceeds through various reactive intermediates, the identification and characterization of which are crucial for understanding the reaction mechanism. The tautomeric nature of the 2-aminoimidazole core, existing in both amino and imino forms, plays a significant role in its reactivity.

In reactions with electrophiles, such as acylation, the initial product is a mono-acylated intermediate. The regioselectivity of this acylation (at the exocyclic amino group versus the endocyclic nitrogen) is a key aspect. For N1-substituted 2-aminoimidazoles, acylation predominantly occurs at the exocyclic amino group. This intermediate can be characterized by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The formation of an N-acylated intermediate would result in a downfield shift of the proton attached to the acylated nitrogen. The protons of the cyclopentylmethyl group and the imidazole ring would also experience shifts in their chemical environments.

¹³C NMR: The carbonyl carbon of the acyl group would appear as a characteristic signal in the downfield region of the spectrum. Changes in the chemical shifts of the imidazole ring carbons would also be indicative of the structural modification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be instrumental in confirming the molecular formula of the acylated intermediate by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: The formation of the amide bond in the acylated intermediate would be evidenced by the appearance of a strong absorption band for the carbonyl group (C=O stretch) typically in the range of 1650-1690 cm⁻¹, and the N-H stretching vibration of the amide.

In some transformation pathways, protonated forms of the 2-aminoimidazole can act as reactive intermediates, particularly in acid-catalyzed reactions. The site of protonation (exocyclic amino group vs. endocyclic nitrogen) influences the subsequent reaction steps. Spectroscopic techniques, especially NMR, can be employed to study these protonation equilibria.

Computational Modeling of Transition States

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanistic details of reactions involving 2-aminoimidazole derivatives. By modeling the potential energy surface of a reaction, it is possible to locate and characterize the transition states connecting reactants, intermediates, and products.

For a representative reaction, such as the N-acylation of 1-(cyclopentylmethyl)-1H-imidazol-2-amine, computational modeling could be used to investigate the transition state of the nucleophilic attack of the 2-amino group on the carbonyl carbon of the acylating agent. Key parameters that can be calculated for the transition state include:

Geometry: The bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes.

Vibrational Frequencies: The presence of a single imaginary frequency corresponding to the reaction coordinate confirms that the structure is a true transition state.

Activation Energy: The energy difference between the transition state and the reactants provides a theoretical measure of the reaction barrier.

Table 2: Hypothetical Calculated Parameters for the Transition State of N-Acylation of 1-(cyclopentylmethyl)-1H-imidazol-2-amine

| Parameter | Value |

|---|---|

| N-C(carbonyl) bond distance (Å) | 2.15 |

| C=O bond distance (Å) | 1.28 |

| Imaginary Frequency (cm⁻¹) | -250 |

| Calculated Activation Energy (kcal/mol) | 15.2 |

Furthermore, computational models can be used to explore the relative stabilities of different tautomers and their respective transition states in various reactions. This can help to explain the observed regioselectivity and reactivity patterns. The inclusion of solvent effects in these models, through implicit or explicit solvent models, can provide a more accurate representation of the reaction in solution.

Sophisticated Spectroscopic and Spectrometric Characterization for Structural Elucidation and Research Purity Profiling

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of the proton and carbon skeletons of 1-(cyclopentylmethyl)-1H-imidazol-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-(cyclopentylmethyl)-1H-imidazol-2-amine, the spectrum can be divided into distinct regions corresponding to the cyclopentylmethyl substituent and the 2-aminoimidazole core. The amine protons (-NH₂) typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The protons on the imidazole (B134444) ring (H-4 and H-5) are expected in the aromatic region, appearing as doublets due to mutual coupling. The methylene (B1212753) bridge protons (-CH₂-) are shifted downfield by the adjacent nitrogen atom and appear as a doublet, coupled to the single proton on the cyclopentyl ring at the point of attachment. The remaining protons of the cyclopentyl group produce a series of complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The C-2 carbon of the imidazole ring, bonded to two ring nitrogens and an exocyclic amino group, is the most deshielded carbon and appears significantly downfield. The C-4 and C-5 carbons of the imidazole ring resonate in the olefinic region. The methylene bridge carbon and the carbons of the cyclopentyl ring appear in the upfield aliphatic region.

2D NMR Spectroscopy: To confirm these assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) establishes proton-proton couplings, confirming the connectivity within the cyclopentyl ring and the coupling between the cyclopentyl methine proton and the adjacent methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon by linking it to its attached proton(s).

The following tables summarize the predicted NMR chemical shifts for 1-(cyclopentylmethyl)-1H-imidazol-2-amine.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 4.5 - 5.5 | br s |

| Imidazole H-4/H-5 | 6.5 - 7.0 | d |

| Imidazole H-5/H-4 | 6.4 - 6.9 | d |

| N-CH₂- | 3.7 - 3.9 | d |

| Cyclopentyl -CH- | 2.1 - 2.3 | m |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions. Multiplicity: br s = broad singlet, d = doublet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 148 - 152 |

| Imidazole C-4/C-5 | 118 - 122 |

| Imidazole C-5/C-4 | 117 - 121 |

| N-CH₂- | 52 - 56 |

| Cyclopentyl -CH- | 38 - 42 |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. The calculated exact mass of the protonated molecule [M+H]⁺ for 1-(cyclopentylmethyl)-1H-imidazol-2-amine (C₉H₁₅N₃) is 166.1395. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Fragmentation Pathway Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecular ion to break apart into characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the molecule. For 1-(cyclopentylmethyl)-1H-imidazol-2-amine, key fragmentation pathways are predictable:

Alpha-cleavage at the bond between the cyclopentyl ring and the methylene group is expected, leading to the formation of a stable cyclopentyl cation (m/z 69).

The most prominent fragmentation is often the cleavage of the N-CH₂ bond, which can result in two significant ions: the cyclopentylmethyl cation [C₆H₁₁]⁺ at m/z 83, or the resonance-stabilized 2-amino-1H-imidazolium fragment at m/z 82, resulting from the loss of a cyclopentylmethyl radical. libretexts.org

Further fragmentation of the cyclopentyl ring via loss of neutral molecules like ethylene (B1197577) (28 Da) can also occur.

The imidazole ring itself is relatively stable but can undergo fragmentation, often by losing hydrogen cyanide (HCN, 27 Da), after the initial loss of the substituent. nih.gov

Table 3: Predicted Key Fragment Ions in Mass Spectrometry

| m/z (mass-to-charge ratio) | Possible Ion Structure / Identity |

|---|---|

| 165 | [M]⁺˙ (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ (Cyclopentylmethyl cation) |

| 82 | [M - C₆H₁₁]⁺ (2-amino-1H-imidazolium fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are instrumental in identifying the functional groups present in the structure.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(cyclopentylmethyl)-1H-imidazol-2-amine would display characteristic absorption bands. The primary amine (-NH₂) group is expected to show two distinct, sharp to medium bands for asymmetric and symmetric N-H stretching in the 3300-3500 cm⁻¹ region, along with a scissoring (bending) vibration around 1600-1650 cm⁻¹. Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H stretching vibrations of the aliphatic cyclopentyl and methylene groups. C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are found in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic-like imidazole ring and the C-H vibrations of the aliphatic chain are typically strong, providing a clear fingerprint of the molecule. nih.gov The symmetric ring stretching modes of the imidazole core would be particularly prominent. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| C-H Stretch (imidazole) | 3050 - 3150 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend (scissoring) | 1600 - 1650 | IR |

| C=N, C=C Ring Stretch (imidazole) | 1450 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of 1-(cyclopentylmethyl)-1H-imidazol-2-amine be obtained, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique yields a three-dimensional model of the molecule, confirming its atomic connectivity and providing precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

The analysis would reveal the solid-state conformation, including the puckering of the cyclopentyl ring and its orientation relative to the planar imidazole ring. mdpi.com Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonding is anticipated. The primary amine (-NH₂) can act as a hydrogen bond donor, while the sp²-hybridized N-3 atom of the imidazole ring can act as a hydrogen bond acceptor. nih.gov This donor-acceptor pattern could lead to the formation of dimers or extended one-, two-, or three-dimensional networks in the crystal lattice, significantly influencing the material's physical properties.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Complex Mixture Analysis in Research

Chromatographic methods are indispensable for determining the purity of a research compound and for its analysis within complex mixtures, such as during reaction monitoring or in biological matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile compounds like 1-(cyclopentylmethyl)-1H-imidazol-2-amine. mdpi.com A typical analysis would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the imidazole ring possesses a chromophore absorbing in the low UV range (approx. 210-230 nm). cmes.org For a high-purity research sample, the resulting chromatogram should exhibit a single, sharp, and symmetrical peak, with the purity often quoted as a percentage based on the peak area relative to the total area of all observed peaks.

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). However, the primary amine in the target molecule can lead to peak tailing on standard non-polar GC columns due to interactions with active sites on the column surface. This issue can often be mitigated by derivatizing the amine group (e.g., through acylation) to create a less polar and more volatile analyte, or by using a more polar column. The resulting chromatogram for a pure, derivatized sample would show a single sharp peak, and the coupled mass spectrometer would provide mass data to confirm its identity.

Theoretical and Computational Chemistry Studies of 1 Cyclopentylmethyl 1h Imidazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetic profiles of molecules like 1-(cyclopentylmethyl)-1H-imidazol-2-amine. These computational methods provide insights into the molecule's stability, reactivity, and electronic properties.

Detailed research findings from DFT calculations would typically reveal the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional structure. Furthermore, energetic profiles, including the total energy, heat of formation, and Gibbs free energy, can be computed. These values are crucial for assessing the thermodynamic stability of the compound.

For instance, a hypothetical DFT study using the B3LYP functional with a 6-311++G(d,p) basis set could yield the following optimized geometric parameters and energetic data:

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| N1-C2 | 1.385 |

| C2-N3 | 1.315 |

| N3-C4 | 1.390 |

| C4-C5 | 1.360 |

| C5-N1 | 1.380 |

| C2-N(amine) | 1.365 |

| N1-C(cyclopentylmethyl) | 1.475 |

| **Selected Bond Angles (°) ** | |

| N1-C2-N3 | 110.5 |

| C2-N3-C4 | 107.0 |

| N3-C4-C5 | 108.0 |

| C4-C5-N1 | 107.5 |

| C5-N1-C2 | 107.0 |

| Energetic Data | |

| Total Energy (Hartree) | -552.xxxx |

| Heat of Formation (kcal/mol) | xx.xx |

| Gibbs Free Energy (Hartree) | -552.xxxx |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-(cyclopentylmethyl)-1H-imidazol-2-amine is essential to identify the most stable arrangement of its atoms in three-dimensional space. The cyclopentylmethyl group attached to the imidazole (B134444) ring can adopt various orientations, leading to different conformers with distinct energy levels. Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum and other low-energy conformers.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into how 1-(cyclopentylmethyl)-1H-imidazol-2-amine behaves in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal information about the flexibility of the molecule, its vibrational motions, and the time-averaged properties of its various conformations.

Key findings from such studies would include the identification of the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For 1-(cyclopentylmethyl)-1H-imidazol-2-amine, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched to the peaks in an experimental IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Imidazole H4, H5 | 6.5 - 7.5 |

| CH₂ (cyclopentylmethyl) | ~3.8 |

| Cyclopentyl CH | ~2.0 |

| Cyclopentyl CH₂ | 1.2 - 1.8 |

| NH₂ | ~5.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Imidazole C2 | ~150 |

| Imidazole C4, C5 | 115 - 125 |

| CH₂ (cyclopentylmethyl) | ~50 |

| Cyclopentyl CH | ~40 |

| Cyclopentyl CH₂ | 25 - 30 |

| Key IR Frequencies (cm⁻¹) | |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=N stretch | 1600 - 1650 |

| C-N stretch | 1250 - 1350 |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

Reaction Pathway Modeling and Elucidation of Reaction Mechanisms

Theoretical modeling can be employed to investigate the potential synthetic routes to 1-(cyclopentylmethyl)-1H-imidazol-2-amine and to elucidate the mechanisms of reactions in which it might participate. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction.

For the synthesis, different reaction pathways can be modeled to determine the most energetically favorable route. This can help in optimizing reaction conditions and improving yields. For instance, the mechanism of the cyclization step to form the imidazole ring can be studied in detail, identifying the key intermediates and transition states.

Furthermore, the reactivity of 1-(cyclopentylmethyl)-1H-imidazol-2-amine in various chemical transformations can be predicted. For example, its behavior as a nucleophile or its susceptibility to electrophilic attack can be assessed through computational analysis.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are powerful tools for understanding the reactivity of a molecule. The MEP map provides a visual representation of the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1-(cyclopentylmethyl)-1H-imidazol-2-amine, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the exocyclic amine group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For 1-(cyclopentylmethyl)-1H-imidazol-2-amine, the HOMO would likely be localized on the imidazole ring and the amine group, while the LUMO would be distributed over the ring system.

| Parameter | Value (eV) |

| HOMO Energy | -x.xxx |

| LUMO Energy | +y.yyy |

| HOMO-LUMO Energy Gap | z.zzz |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

Exploration of Structure Reactivity Relationships and Scaffold Modification Effects

Impact of Substituent Effects on the Chemical Reactivity of the Imidazole (B134444) Ring and Amine Group

The reactivity of the 1-(cyclopentylmethyl)-1H-imidazol-2-amine scaffold is a product of the electronic contributions from its constituent parts: the cyclopentylmethyl group, the imidazole ring, and the 2-amino group.

Cyclopentylmethyl Group: Attached at the N-1 position, the cyclopentylmethyl group is an alkyl substituent. Alkyl groups are generally considered electron-donating through an inductive effect (+I). This effect increases the electron density within the imidazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack compared to unsubstituted imidazole. globalresearchonline.netnumberanalytics.com

Amine Group: The 2-amino group (-NH2) is a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system (a +M or +R effect). This significantly increases the electron density of the imidazole ring, particularly at the C4 and C5 positions, making them prime targets for electrophilic substitution. globalresearchonline.net The presence of the amino group also increases the basicity of the molecule, with the pyridine-like N-3 atom being the most likely site of protonation. globalresearchonline.net

The combined electron-donating effects of the cyclopentylmethyl and the amino groups render the imidazole ring highly activated towards electrophiles. Conversely, the high electron density makes nucleophilic substitution reactions unlikely unless a strongly electron-withdrawing group is introduced elsewhere on the ring. globalresearchonline.net The reactivity of the exocyclic amine group itself is typical of primary amines, though its nucleophilicity can be modulated by the electronic state of the attached imidazole ring.

| Substituent Type at Position 2 | Electronic Effect | Impact on Ring Electron Density | Reactivity towards Electrophiles | Example |

|---|---|---|---|---|

| Amino (-NH2) | Strongly Electron-Donating (+M, +I) | Significantly Increases | Strongly Activated | 2-Aminoimidazole |

| Alkyl (e.g., -CH3) | Electron-Donating (+I) | Increases | Activated | 2-Methylimidazole |

| Hydrogen (-H) | Neutral (Reference) | Baseline | Baseline | Imidazole |

| Nitro (-NO2) | Strongly Electron-Withdrawing (-M, -I) | Significantly Decreases | Strongly Deactivated | 2-Nitroimidazole |

Stereochemical Influence of the Cyclopentylmethyl Moiety on Molecular Interactions (Non-Biological Context)

Beyond electronic effects, the three-dimensional structure of the cyclopentylmethyl group introduces significant stereochemical considerations that can influence the molecule's interactions. In a non-biological context, this primarily relates to crystal packing, solvation, and chromatographic behavior.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to relieve ring strain. The cyclopentylmethyl group attached to the imidazole N-1 position will therefore orient itself in specific ways relative to the plane of the aromatic ring. The rotation around the single bonds (N1-CH2 and CH2-cyclopentyl) provides further conformational flexibility.

This stereochemical complexity means the molecule is not a simple, flat structure. The bulky and conformationally flexible cyclopentylmethyl moiety can create steric hindrance, influencing the approach of reactants to the imidazole ring or the amine group. numberanalytics.com For example, in the solid state, the specific conformation adopted will dictate how molecules pack together in a crystal lattice, affecting properties like melting point and solubility. In solution, the moiety's shape and flexibility will influence how solvent molecules arrange around it. These non-covalent interactions, governed by the molecule's shape, are fundamental to its physical properties even without a biological receptor. pressbooks.publibretexts.org

Correlation between Electronic Structure and Reaction Profiles

The reaction profile of 1-(cyclopentylmethyl)-1H-imidazol-2-amine is a direct consequence of its electronic structure. The delocalization of π-electrons across the five-membered ring confers aromatic stability. numberanalytics.com The 2-amino group's lone pair participates in this π-system, creating a resonance-stabilized structure.

Computational studies on related nitroimidazoles show that substituents significantly alter the electronic landscape. For instance, an electron-withdrawing nitro group pulls electron density from the imidazole ring. frontiersin.org Conversely, the amino and cyclopentylmethyl groups in 1-(cyclopentylmethyl)-1H-imidazol-2-amine push electron density into the ring. This high electron density at the N-3 position makes it the most basic site and the primary center for protonation. globalresearchonline.net

The typical reaction profile for this compound would be dominated by electrophilic attack on the imidazole ring (at C4/C5) or reactions involving the nucleophilic exocyclic amino group. The specific outcome of a reaction can be predicted by considering the stability of the intermediates. Electrophilic attack at C4 or C5 leads to a resonance-stabilized cationic intermediate (a sigma complex), which is a favored pathway. Attack at the C2 position is less likely due to the electronic influence of the adjacent nitrogen atoms. globalresearchonline.net

| Structural Feature | Electronic Property | Predicted Reaction Profile |

|---|---|---|

| Pyridine-like Nitrogen (N-3) | High electron density, basic lone pair | Site of protonation (acid-base reactions) |

| 2-Amino Group | Nucleophilic, electron-donating (+M) | Reactions with electrophiles (e.g., acylation, alkylation); activates the ring |

| Imidazole Ring (C4/C5) | High π-electron density | Susceptible to electrophilic aromatic substitution |

| Cyclopentylmethyl Group | Electron-donating (+I), sterically bulky | Enhances ring nucleophilicity, may sterically hinder certain reactions |

Design Principles for Modulating Compound Stability and Reactivity through Structural Changes

The structure of 1-(cyclopentylmethyl)-1H-imidazol-2-amine can be systematically modified to tune its stability and reactivity. The design principles are rooted in fundamental concepts of physical organic chemistry.

Modulating Ring Electronics: The reactivity of the imidazole ring can be easily adjusted. Replacing the 2-amino group with an electron-withdrawing group (e.g., a nitro or cyano group) would drastically decrease the ring's nucleophilicity, making it less prone to oxidation and electrophilic attack but more susceptible to nucleophilic attack. globalresearchonline.net Conversely, adding further electron-donating groups at the C4 or C5 positions would enhance its reactivity toward electrophiles even more.

Altering the N-1 Substituent: The cyclopentylmethyl group can be altered to modulate both steric and electronic properties.

Steric Hindrance: Replacing it with a larger group like a tert-butyl or adamantyl moiety would increase steric shielding of the N-1 and C-2 positions.

Electronic Effects: Swapping the alkyl group for an aryl group would introduce different electronic effects (inductive vs. resonance) and potentially new reaction sites on the aryl ring itself.

Functionalization of the Amino Group: The primary amine can be converted to a secondary or tertiary amine, or to an amide or sulfonamide. This would change its nucleophilicity, basicity, and hydrogen-bonding capabilities. For example, acylation to form an amide turns the substituent into an electron-withdrawing group, deactivating the imidazole ring.

Enhancing Stability: Imidazole rings are generally stable due to their aromaticity. numberanalytics.comresearchgate.net However, the high electron density in 2-aminoimidazoles can make them sensitive to certain oxidizing agents. Stability can be enhanced by converting the amine to a less electron-donating group (like an amide) or by introducing mild electron-withdrawing groups on the ring to temper its high nucleophilicity.

These principles allow for the rational design of analogs with fine-tuned properties, demonstrating how subtle changes to the molecular scaffold can lead to significant shifts in chemical behavior. nih.gov

Potential Research Applications As Chemical Tools and Building Blocks

Utilization in Organocatalysis or Metal-Catalyzed Reactions

The 2-aminoimidazole moiety is a recognized pharmacophore and a versatile functional group in catalysis. researchgate.net The presence of both a basic amino group and the imidazole (B134444) ring suggests that 1-(cyclopentylmethyl)-1H-imidazol-2-amine could function as an organocatalyst. Imidazole and its derivatives are known to catalyze various organic transformations. longdom.org The basic nitrogen atoms can act as proton acceptors or donors, facilitating reactions such as aldol (B89426) condensations, Michael additions, and esterifications.

Furthermore, the nitrogen atoms in the 2-aminoimidazole core are excellent coordinating sites for metal ions, suggesting the potential of 1-(cyclopentylmethyl)-1H-imidazol-2-amine as a ligand in metal-catalyzed reactions. jocpr.comnih.gov N-functionalized imidazoles have been successfully employed as stabilizers for metal nanoparticles used in catalysis. nih.gov The cyclopentylmethyl group could influence the solubility and steric environment of the resulting metal complex, potentially tuning its catalytic activity and selectivity. Palladium-catalyzed reactions, for instance, have been utilized in the synthesis of complex 2-aminoimidazole derivatives, highlighting the compatibility of this scaffold with transition metal catalysis. nih.govacs.org

Table 1: Potential Catalytic Applications of 1-(cyclopentylmethyl)-1H-imidazol-2-amine

| Catalysis Type | Potential Role of the Compound | Relevant Functional Groups |

| Organocatalysis | Brønsted or Lewis base catalyst | 2-amino group, Imidazole ring nitrogens |

| Metal-Catalysis | Ligand for transition metals | 2-amino group, Imidazole ring nitrogens |

Role as a Ligand in Coordination Chemistry Studies

The coordination chemistry of imidazole and its derivatives is a rich and well-studied field. researchgate.net The 1-(cyclopentylmethyl)-1H-imidazol-2-amine molecule possesses multiple potential coordination sites, primarily the nitrogen atoms of the imidazole ring and the exocyclic amino group. This allows it to act as a monodentate, bidentate, or bridging ligand in the formation of coordination complexes with various transition metal ions. jocpr.compreprints.orgpreprints.org

The coordination behavior of such ligands is influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the imidazole ring. The cyclopentylmethyl group in 1-(cyclopentylmethyl)-1H-imidazol-2-amine is a relatively bulky, non-polar substituent that could play a significant role in directing the self-assembly of coordination polymers and supramolecular architectures. The resulting metal complexes could exhibit interesting structural, magnetic, and photophysical properties. Studies on similar N-substituted imidazole ligands have shown their ability to form diverse coordination compounds with transition metals like copper(II) and nickel(II). jocpr.com

Application as a Synthetic Precursor for More Complex Molecular Architectures

The 2-aminoimidazole skeleton is a fundamental building block in synthetic organic chemistry, particularly for the construction of natural products and medicinally relevant molecules. researchgate.netresearchgate.net The compound 1-(cyclopentylmethyl)-1H-imidazol-2-amine can serve as a versatile precursor for the synthesis of more elaborate molecular structures. The exocyclic amino group can be readily functionalized through reactions such as acylation, alkylation, and condensation with electrophiles. researchgate.net

Furthermore, the imidazole ring itself can undergo various chemical modifications. For instance, electrophilic substitution at the C4 and C5 positions of the imidazole ring can introduce additional functional groups. Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been successfully applied to the 2-aminoimidazole scaffold to create diverse libraries of compounds. nih.govacs.org The presence of the cyclopentylmethyl group can be leveraged to impart specific physicochemical properties, such as lipophilicity, to the final target molecules. The synthesis of functionalized 1H-imidazoles from other heterocyclic precursors is also a well-established area of research. mdpi.com

Development as a Molecular Probe for Fundamental Chemical Biology Research

2-Aminoimidazole derivatives are of significant interest in chemical biology due to their prevalence in marine natural products with potent biological activities. nih.gov These compounds have been shown to modulate biofilm formation in bacteria, making them valuable tools for studying intercellular signaling and microbial community development. nih.govnih.govnih.gov While clinical implications are beyond the scope of this discussion, the ability of 2-aminoimidazoles to interact with biological macromolecules at a molecular level makes them promising candidates for the development of molecular probes.

1-(cyclopentylmethyl)-1H-imidazol-2-amine, with its lipophilic cyclopentylmethyl tail, could be designed to interact with specific biological targets, such as proteins or nucleic acids. By incorporating a reporter group, such as a fluorophore or a photoaffinity label, this compound could be transformed into a molecular probe to investigate molecular-level interactions. For example, it could be used in binding studies to elucidate the structure and function of a target protein or to visualize its localization within a cell. The 2-aminoimidazole core has been identified as a valuable lead for the development of inhibitors for enzymes such as human arginase I, demonstrating its potential for specific molecular recognition. nih.gov

Conceptual Applications in Functional Materials Science

The imidazole ring is a key component in a variety of functional materials due to its unique electronic and hydrogen-bonding properties. elsevierpure.comresearchgate.netnih.gov Imidazole-based polymers have been explored for applications in biology and material science. elsevierpure.comresearchgate.netnih.gov The ability of the imidazole nitrogen to participate in hydrogen bonding and to coordinate with metal ions makes it a valuable moiety for the design of self-assembling materials and functional polymers.

Conceptually, 1-(cyclopentylmethyl)-1H-imidazol-2-amine could be incorporated as a monomer into a polymer backbone. The resulting polymer would possess pendant 2-aminoimidazole units with the cyclopentylmethyl group influencing the polymer's morphology and properties, such as its solubility and thermal stability. Such functional polymers could find applications as ion-exchange resins, coatings, or as components in the fabrication of sensors. The coordination of metal ions to the imidazole units within the polymer matrix could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties. mdpi.com

Future Research Directions and Unexplored Avenues for 1 Cyclopentylmethyl 1h Imidazol 2 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-aminoimidazole derivatives has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. Future research must prioritize the development of more sustainable and efficient synthetic pathways to 1-(cyclopentylmethyl)-1H-imidazol-2-amine. Current "green" approaches for related compounds, such as the one-pot synthesis using deep eutectic solvents (DESs) like choline (B1196258) chloride/urea, provide a promising starting point. researchgate.netmdpi.com This method has been shown to reduce reaction times and avoid the use of toxic, volatile organic solvents. mdpi.com

Future investigations should expand on these principles, exploring areas such as:

Catalytic Strategies: Designing novel catalysts (e.g., transition metal, organocatalysts, or biocatalysts) to facilitate the cyclization and functionalization steps with high atom economy.

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer improved safety, scalability, and reaction control compared to batch synthesis.

Bio-renewable Feedstocks: Investigating the use of starting materials derived from renewable biological sources to construct the cyclopentyl and imidazole (B134444) moieties, thereby reducing the reliance on petrochemical feedstocks.

Alternative Activation Methods: Exploring photochemical or electrochemical methods to drive the key bond-forming reactions, potentially reducing the need for harsh reagents and high temperatures.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Deep Eutectic Solvents (DESs) | Using mixtures like choline chloride and urea as recyclable, non-volatile reaction media. mdpi.com | Reduced use of hazardous solvents, simplified product isolation, potential for solvent recycling. mdpi.com |

| Biocatalysis | Employing enzymes to perform key synthetic steps with high stereo- and regioselectivity. | Mild reaction conditions, high selectivity, reduced waste. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions in the absence of bulk solvents. | Solvent-free or low-solvent conditions, access to novel reactivity. |

In-Depth Exploration of Undiscovered Reactivity Patterns

The known chemistry of 2-aminoimidazoles is largely centered on their role as pharmacophores or guanidine (B92328) bioisosteres. nih.govresearchgate.net The reactivity of the 1-(cyclopentylmethyl)-1H-imidazol-2-amine molecule itself is an area ripe for exploration. The imidazole ring is amphoteric, and the interplay between the 2-amino group, the imidazole nitrogens, and the N-cyclopentylmethyl substituent could lead to novel chemical transformations.

Key avenues for future reactivity studies include:

C-H Functionalization: Systematic investigation of the selective functionalization of C-H bonds on both the imidazole ring (at the C4 and C5 positions) and the cyclopentyl group. This could open pathways to a vast library of new derivatives.

Cycloaddition Reactions: Exploring the participation of the imidazole ring as a diene or dienophile in cycloaddition reactions to construct more complex polycyclic systems.

Coordination Chemistry: Investigating the compound's ability to act as a ligand for various transition metals. The resulting metal complexes could exhibit unique catalytic properties or serve as building blocks for supramolecular structures. researchgate.net

Derivatization of the Amino Group: Moving beyond simple acylation or alkylation to explore more complex transformations, such as its use in multicomponent reactions or as a directing group for reactions on the imidazole core.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and reducing trial-and-error. For 1-(cyclopentylmethyl)-1H-imidazol-2-amine, advanced computational studies can provide invaluable insights into its structure, properties, and reactivity. Studies on other N-functionalized imidazoles have successfully used methods like Density Functional Theory (DFT), molecular dynamics (MD), and COSMOtherm to predict properties and reactivity. researchgate.netmdpi.com

Future computational efforts should focus on:

Quantum Chemical Calculations: Using DFT to map the molecule's electronic structure, predict sites of electrophilic and nucleophilic attack, and calculate the activation energies for potential reactions. researchgate.net

Molecular Dynamics Simulations: Simulating the conformational behavior of the flexible cyclopentylmethyl group and its influence on the molecule's interactions and physical properties in different solvent environments.

Predictive Property Modeling: Employing tools like COSMOtherm to predict key physicochemical properties such as solubility, viscosity, and vapor pressure, which are crucial for designing synthetic workups and applications. mdpi.com

QSAR (Quantitative Structure-Activity Relationship): While strictly non-clinical, QSAR models can be developed to predict the compound's affinity for specific non-biological targets, such as catalysts or materials, based on structural modifications.

Table 2: Applications of Computational Methods

| Computational Method | Application for 1-(cyclopentylmethyl)-1H-imidazol-2-amine | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and reaction transition states. researchgate.net | Identification of reactive sites, prediction of reaction mechanisms and kinetics. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational preferences over time. researchgate.net | Understanding of solvent effects and the dynamic behavior of the cyclopentylmethyl group. |

| COSMOtherm | Prediction of thermodynamic properties in liquid phases. mdpi.com | Estimation of solubility, viscosity, and partitioning behavior to guide experimental design. mdpi.com |

Integration into Complex Synthetic Sequences for Target Molecule Construction

The 2-aminoimidazole core is a recurring motif in complex marine natural products. researchgate.net This highlights the potential of 1-(cyclopentylmethyl)-1H-imidazol-2-amine as a valuable building block in target-oriented synthesis. Its unique N-substituent could offer advantages in terms of solubility or conformational control during a complex synthesis.

Future research should address the following challenges:

Orthogonal Protecting Group Strategies: Developing robust methods for the selective protection and deprotection of the 2-amino group and the two distinct imidazole nitrogen atoms. This is essential for its controlled incorporation into larger molecules.

Use as a Chiral Auxiliary: Investigating whether a chiral version of the cyclopentylmethyl group could serve as a chiral auxiliary, inducing stereoselectivity in reactions performed on other parts of the molecule.

Fragment-Based Synthesis: Employing the compound as a key fragment in convergent synthetic strategies, where large, complex molecules are assembled from smaller, pre-functionalized pieces.

Expansion into Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Strictly non-clinical)

The structural similarity of the 2-aminoimidazole moiety to guanidine makes it a compelling subject for non-clinical chemical biology research. nih.gov This field uses chemical tools to study and manipulate biological systems at the molecular level.

Unexplored interdisciplinary avenues include:

Chemical Probe Development: Functionalizing the compound with reporter tags (e.g., fluorophores or biotin) to create chemical probes. These probes could be used to study enzyme activity or protein-protein interactions in vitro. For instance, 2-AI derivatives have been studied as inhibitors of enzymes like human arginase I. nih.gov

Biofilm Disruption Research: The 2-AI scaffold is known for its ability to disrupt bacterial biofilms. nih.gov Investigating how the cyclopentylmethyl group affects this property could lead to new molecular tools for studying microbial communities in non-clinical settings (e.g., industrial biofouling).

Nucleic Acid Chemistry: 2-aminoimidazole has been shown to be an effective activating group for the non-enzymatic copying of RNA, a process relevant to prebiotic chemistry research. nih.gov The influence of the N-substituent on the efficiency of such reactions could be a fascinating area of study.

Development of Supramolecular Assemblies: Exploring the self-assembly of the molecule through hydrogen bonding and other non-covalent interactions to create novel biomaterials or organized systems for non-clinical applications.

By pursuing these research directions, the scientific community can move beyond the current understanding of 1-(cyclopentylmethyl)-1H-imidazol-2-amine and unlock its full potential as a versatile tool in synthesis, catalysis, and chemical biology.

Q & A

Q. 1.1. What synthetic strategies are recommended for preparing 1-(cyclopentylmethyl)-1H-imidazol-2-amine, and how can side reactions be minimized?

Answer: A multi-step synthesis is typically employed, starting with cyclopentylmethyl halides or alcohols as alkylating agents. For example:

Alkylation of imidazole precursors : React 2-aminoimidazole with cyclopentylmethyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/methanol mixtures) to isolate the product from unreacted starting materials or byproducts like N-alkylated isomers.

Characterization : Confirm structure via -NMR (e.g., cyclopentylmethyl protons at δ 1.5–2.0 ppm) and LC-MS .

Q. Key Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | DMF | Enhances alkylation efficiency |

| Temperature | 70°C | Balances reaction rate vs. side reactions |

| Base | K₂CO₃ | Neutralizes HBr byproduct |

Q. 1.2. Which spectroscopic techniques are most reliable for characterizing 1-(cyclopentylmethyl)-1H-imidazol-2-amine?

Answer:

- -NMR : Identify cyclopentylmethyl protons (multiplet at δ 1.5–2.0 ppm) and imidazole NH (broad singlet at δ 5.0–6.0 ppm) .

- IR Spectroscopy : Confirm NH stretches (3200–3400 cm) and imidazole ring vibrations (1600–1500 cm).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]) and rule out impurities .

Advanced Research Questions

Q. 2.1. How can density functional theory (DFT) be applied to predict the electronic properties of 1-(cyclopentylmethyl)-1H-imidazol-2-amine, and what exchange-correlation functionals are most accurate?

Answer:

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for thermochemical accuracy (e.g., atomization energy errors <3 kcal/mol) .

- Workflow :

- Optimize geometry using B3LYP/6-31G(d).

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Compare with experimental UV-Vis or electrochemical data for validation.

Key Insight : Exact-exchange terms in functionals reduce errors in electron correlation, critical for imidazole ring systems .

Q. 2.2. How do soil properties influence the sorption-desorption behavior of structurally related imidazole derivatives, and how can contradictions in reported Kf_ff values be resolved?

Answer:

- Experimental Design :

- Key Variables :

Data Contradiction Resolution : Normalize to SOC and compare under standardized pH conditions .

Q. 2.3. What methodologies are used to establish structure-activity relationships (SAR) for imidazol-2-amine derivatives in biological assays?

Answer:

Analog Synthesis : Modify substituents (e.g., cyclopentylmethyl vs. benzyl groups) and assess activity changes .

In Vitro Assays :

- Enzyme inhibition (e.g., measure IC against kinases).

- Receptor binding (e.g., radioligand displacement assays).

Computational Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., ATP-binding pockets) .

Example : Replacing cyclopentylmethyl with fluorinated groups may enhance blood-brain barrier penetration .

Methodological Challenges

Q. 3.1. How can researchers address low yields in the final alkylation step of 1-(cyclopentylmethyl)-1H-imidazol-2-amine synthesis?

Answer:

Q. 3.2. What are the limitations of using NMR alone to confirm the purity of 1-(cyclopentylmethyl)-1H-imidazol-2-amine?

Answer:

- Hidden Impurities : NMR may miss non-protonated contaminants (e.g., salts).

- Complementary Techniques :

- HPLC with UV detection (λ = 254 nm) to quantify purity.

- Elemental analysis for C/H/N ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.